N-[(thiophen-2-yl)methyl]propanamide
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Overview
Description
N-[(thiophen-2-yl)methyl]propanamide: is an organic compound that features a thiophene ring attached to a propanamide group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active molecules. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bioreduction Method: One of the notable methods for synthesizing N-[(thiophen-2-yl)methyl]propanamide involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis.
Chemical Synthesis: Traditional chemical synthesis routes may involve the condensation of thiophene-2-carboxaldehyde with propanamide derivatives under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may utilize large-scale bioreduction processes due to their high efficiency and eco-friendly nature. The use of biocatalysts and whole-cell systems can significantly reduce the need for harsh chemical reagents and minimize waste production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-[(thiophen-2-yl)methyl]propanamide can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride, borane.
Catalysts: Ruthenium/chiral ligands, chiral amino alcohol ligands.
Solvents: Common solvents include tetrahydrofuran (THF) and ethanol.
Major Products Formed:
Alcohols: Reduction of the carbonyl group in this compound can yield alcohol derivatives.
Amines: Further reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: N-[(thiophen-2-yl)methyl]propanamide is used as an intermediate in the synthesis of various chiral compounds, including pharmaceuticals like duloxetine, which is a dual inhibitor of serotonin and norepinephrine reuptake .
Biology and Medicine: The compound’s derivatives have shown potential in the development of new drugs with antifungal, anticancer, and anti-inflammatory properties. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound and its derivatives are utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]propanamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. For example, in the case of duloxetine, the compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
- N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
- N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine
- 3-chloro-1-(thiophen-2-yl)propan-1-ol
Comparison: N-[(thiophen-2-yl)methyl]propanamide stands out due to its high enantioselectivity and efficiency in bioreduction processes. Its unique structure allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWNISANMMAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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